molecular formula C19H17IN2O2 B1366312 methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 5101-14-4

methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B1366312
CAS No.: 5101-14-4
M. Wt: 432.3 g/mol
InChI Key: VXYSOJPQDXRUIC-UHFFFAOYSA-N
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Description

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .


Synthesis Analysis

Researchers have done many studies on the synthesis of indole derivatives due to their biological properties and their potential to be the target . According to the indole molecule, it has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been investigated for their unique inhibitory properties. The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Antidiabetic Potential

Research into tryptoline-3-carboxylic acid derivatives, closely related to the mentioned compound, has demonstrated antidiabetic properties. The synthesis of these compounds involved the reaction of l-tryptophan with formalin, resulting in intermediates that exhibited potent antidiabetic activity in streptozotocin-induced diabetic rats. One of the compounds showed significant reduction in serum glucose levels, indicating its potential as a novel antidiabetic agent (Choudhary et al., 2011).

Optimization in Drug Development

A derivative displaying the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif has been highlighted as a novel, druglike estrogen receptor ligand. This led to the development of a potent and orally bioavailable selective estrogen receptor downregulator (SERD), named AZD9496, which is currently being evaluated in clinical trials for the treatment of advanced estrogen receptor-positive breast cancer. This discovery demonstrates the compound's relevance in the optimization of binding motifs for drug development (De Savi et al., 2015).

Antioxidant and Cytotoxicity Properties

Derivatives prepared via the Maillard reaction with food flavors have been investigated for their in vitro antioxidant and cytotoxicity properties. These studies revealed moderate antioxidant properties and provided insights into the safety and efficacy of these compounds as potential antioxidant agents in food chemistry and pharmacology (Goh et al., 2015).

Anticancer Activities

A specific derivative, "ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate," has been synthesized and characterized for its structure and antitumor activities. The compound showed significant anticancer activity against Hela cells in vitro, suggesting its potential use in cancer therapy (Hu et al., 2018).

Future Directions

The future of indole derivatives in drug discovery is promising. Researchers have extensively explored indole derivatives as potential agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSOJPQDXRUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3I)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30412430
Record name methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5101-14-4
Record name methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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